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molecular formula C7H2Cl3FO2 B1339882 2,3,4-Trichloro-5-fluorobenzoic acid CAS No. 115549-04-7

2,3,4-Trichloro-5-fluorobenzoic acid

Cat. No. B1339882
M. Wt: 243.4 g/mol
InChI Key: XADYKNXAUYNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851160

Procedure details

737 g (3.02 mols) of 2,3,4-trichloro-5-fluorobenzoic acid are introduced into 1.5 liters of thionyl chloride at room temperature, and the mixture is refluxed for 16 hours until the gas evolution ceases. Excess thionyl chloride is removed by distillation, and the residue is distilled.
Quantity
737 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
737 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1Cl)Cl)F
Name
Quantity
1.5 L
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 16 hours until the gas evolution ceases
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1Cl)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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